1-N-Phenyl-4-(trichlorovinyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
88218-53-5 |
|---|---|
Molecular Formula |
C15H10Cl3NO |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
N-phenyl-4-(1,2,2-trichloroethenyl)benzamide |
InChI |
InChI=1S/C15H10Cl3NO/c16-13(14(17)18)10-6-8-11(9-7-10)15(20)19-12-4-2-1-3-5-12/h1-9H,(H,19,20) |
InChI Key |
ZOVMHLSOMNNOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 N Phenyl 4 Trichlorovinyl Benzamide
Strategies for the Construction of the N-Phenylbenzamide Core
The formation of the amide bond between a benzoic acid derivative and aniline (B41778) is a cornerstone of the synthesis of the N-phenylbenzamide core. Several well-established methodologies can be employed for this purpose, broadly categorized into conventional amidation reactions and nucleophilic substitution approaches.
Conventional Amidation Reactions and Coupling Reagents
Direct amidation of a carboxylic acid with an amine is a common and versatile method for forming amide bonds. This transformation is often facilitated by coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine. A variety of reagents have been developed for this purpose, each with its own advantages in terms of reaction conditions, efficiency, and substrate scope.
Commonly used coupling agents include carbodiimides such as N,N′-diisopropylcarbodiimide (DIC) , often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.govpeptide.comresearchgate.net The reaction proceeds through the formation of an active ester intermediate, which is then readily attacked by the amine.
Another approach involves the use of titanium tetrachloride (TiCl4) , which can act as a Lewis acid to activate the carboxylic acid towards amidation. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, typically using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which then readily reacts with an amine to form the amide. nih.govdoubtnut.comvedantu.combrainly.comresearchgate.netdoubtnut.com This acid chloride route is a robust and widely applicable method for amide synthesis. doubtnut.comvedantu.combrainly.comresearchgate.netdoubtnut.com
| Coupling Reagent/Method | Additive/Co-reagent | Key Features |
| N,N′-diisopropylcarbodiimide (DIC) | N-hydroxybenzotriazole (HOBt) | Mild reaction conditions, high yields, minimizes racemization. nih.govpeptide.comresearchgate.net |
| Titanium tetrachloride (TiCl4) | - | Lewis acid-mediated activation of the carboxylic acid. |
| Acid Chlorides | Amines | Highly reactive, often proceeds at room temperature, versatile. doubtnut.comvedantu.combrainly.comresearchgate.netdoubtnut.com |
Nucleophilic Substitution Approaches to N-Phenylbenzamides
Nucleophilic aromatic substitution (SNAr) presents an alternative strategy for the construction of the N-phenylbenzamide core. This approach typically involves the reaction of an aryl halide, activated by electron-withdrawing groups, with an amine nucleophile. scribd.comnih.govnih.govsemanticscholar.orgresearchgate.net For the synthesis of N-phenylbenzamides, this could involve the reaction of a substituted benzoyl halide with aniline or the reaction of a substituted aniline with a benzoyl halide. The efficiency of SNAr reactions is highly dependent on the nature of the leaving group and the presence of activating groups on the aromatic ring. scribd.comnih.govnih.govsemanticscholar.orgresearchgate.net
Introduction of the 4-(trichlorovinyl) Substituent
The introduction of the trichlorovinyl group at the 4-position of the benzamide (B126) core is a critical step that imparts unique properties to the final molecule. This can be achieved either by starting with a precursor already containing the trichlorovinyl moiety or by forming the aryl-trichlorovinyl bond at a later stage of the synthesis.
Synthetic Routes Involving Trichlorovinyl Precursors
One straightforward approach involves the use of starting materials that already possess the trichlorovinyl group. For instance, 4-(trichlorovinyl)benzoic acid could be synthesized and then subjected to the amidation reactions described in section 2.1.1. The synthesis of such precursors might involve the reaction of a suitable aromatic compound with tetrachloroethylene . nih.gov
Metal-Catalyzed Coupling Reactions for Aryl-Trichlorovinyl Bond Formation
Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. rsc.orgresearchgate.netresearchgate.netyoutube.comyoutube.com
In the context of synthesizing 1-N-Phenyl-4-(trichlorovinyl)benzamide, a plausible strategy would involve the Suzuki-Miyaura coupling of a 4-halo-N-phenylbenzamide (e.g., 4-bromo-N-phenylbenzamide) with a trichlorovinylboronic acid derivative. The reaction is typically catalyzed by a palladium(0) complex with suitable ligands. rsc.orgresearchgate.netresearchgate.netyoutube.comyoutube.com
Another relevant palladium-catalyzed reaction is the direct arylation of trichlorovinyl compounds. This would involve the coupling of a 4-substituted-N-phenylbenzamide with a trichlorovinylating agent in the presence of a palladium catalyst. rsc.orgrsc.orgnih.gov These methods offer a high degree of functional group tolerance and are often conducted under mild reaction conditions. rsc.orgrsc.orgnih.gov
| Coupling Reaction | Coupling Partners | Catalyst System | Key Features |
| Suzuki-Miyaura Coupling | 4-Halo-N-phenylbenzamide and a Trichlorovinylboronic acid derivative | Palladium(0) complex with ligands | High functional group tolerance, mild conditions. rsc.orgresearchgate.netresearchgate.netyoutube.comyoutube.com |
| Palladium-catalyzed Arylation | 4-Substituted-N-phenylbenzamide and a Trichlorovinylating agent | Palladium catalyst | Direct formation of the aryl-trichlorovinyl bond. rsc.orgrsc.orgnih.gov |
Post-Synthetic Derivatization and Functionalization Strategies
Following the successful synthesis of this compound, further modifications can be introduced to fine-tune its properties or to explore structure-activity relationships. These post-synthetic derivatizations can target either the N-phenylbenzamide scaffold or the trichlorovinyl substituent.
The N-phenylbenzamide core offers several positions for functionalization. The phenyl rings can be subjected to electrophilic aromatic substitution reactions to introduce a variety of substituents, provided the existing groups are compatible with the reaction conditions. rsc.org Additionally, the amide N-H bond can be a site for further reactions, such as alkylation or acylation, to generate more complex derivatives.
The trichlorovinyl group itself presents opportunities for further chemical transformations. The chlorine atoms can potentially be substituted by other nucleophiles under specific conditions, leading to a range of new analogues with altered electronic and steric properties. The reactivity of the trichlorovinyl group makes it a versatile handle for introducing further diversity into the molecule.
Chemical Modifications of the Benzamide Framework for Analog Generation
The synthesis of N-phenylbenzamide derivatives is a well-established area of medicinal and materials chemistry, providing robust methodologies for creating a diverse library of analogs. nih.govnih.govnanobioletters.com The generation of analogs of this compound can be systematically approached by modifying either the N-phenyl ring (derived from aniline) or the benzoyl moiety (derived from benzoic acid).
The primary synthetic route to N-substituted benzamides involves the acylation of an amine. researchgate.net For the parent compound, this would involve the reaction of 4-(trichlorovinyl)benzoyl chloride with aniline. By substituting either of these starting materials, a wide array of analogs can be produced.
Modification of the N-Phenyl Moiety:
Modification of the Benzoyl Moiety:
Similarly, substituents can be introduced onto the benzoyl portion of the molecule. While the parent compound features a trichlorovinyl group at the 4-position, additional functional groups could be incorporated onto this ring. This is typically achieved by starting with a multi-substituted benzoic acid derivative, converting it to the corresponding benzoyl chloride (e.g., using thionyl chloride or oxalyl chloride), and then reacting it with aniline. nih.gov This strategy allows for the exploration of structure-activity relationships related to the substitution pattern on the benzoyl ring.
The table below illustrates a selection of potential analogs that can be generated by varying the aniline and benzoic acid precursors.
| Precursor 1: Substituted Aniline | Precursor 2: Substituted Benzoyl Chloride | Resulting Analog Name |
| 4-Chloroaniline | 4-(Trichlorovinyl)benzoyl chloride | 1-N-(4-Chlorophenyl)-4-(trichlorovinyl)benzamide |
| 4-Methoxyaniline | 4-(Trichlorovinyl)benzoyl chloride | 1-N-(4-Methoxyphenyl)-4-(trichlorovinyl)benzamide |
| 3-Nitroaniline | 4-(Trichlorovinyl)benzoyl chloride | 1-N-(3-Nitrophenyl)-4-(trichlorovinyl)benzamide |
| Aniline | 2-Chloro-4-(trichlorovinyl)benzoyl chloride | 2-Chloro-1-N-phenyl-4-(trichlorovinyl)benzamide |
| Aniline | 3-Methyl-4-(trichlorovinyl)benzoyl chloride | 3-Methyl-1-N-phenyl-4-(trichlorovinyl)benzamide |
Transformations of the Trichlorovinyl Group (e.g., conversion to alkynyl moieties)
The trichlorovinyl group (-CCl=CCl₂) is a versatile functional handle that can undergo various chemical transformations, significantly altering the molecule's structure and reactivity. One of the most notable transformations is its conversion into an alkynyl group (-C≡CH), which introduces a rigid, linear moiety into the molecular framework.
This conversion is typically achieved through a double dehydrohalogenation reaction, a process involving two successive elimination steps. masterorganicchemistry.comyoutube.com The reaction requires a very strong base due to the reduced reactivity of vinyl halides in elimination reactions compared to alkyl halides. chemistrysteps.com Sodium amide (NaNH₂) dissolved in a solvent like liquid ammonia (B1221849) is a common and effective reagent for this purpose. masterorganicchemistry.comyoutube.com
The proposed mechanism proceeds as follows:
The first equivalent of the strong base abstracts a proton from the carbon atom of the double bond that is attached to the benzene (B151609) ring, while a chloride ion is eliminated from the adjacent carbon. This first E2 elimination reaction results in the formation of a dichlorovinyl intermediate.
The second equivalent of the base abstracts the remaining vinyl proton, leading to the elimination of a second chloride ion and the formation of the carbon-carbon triple bond. masterorganicchemistry.com
Due to the high basicity of sodium amide, if a terminal alkyne is formed (i.e., an alkynyl group with a hydrogen atom, -C≡CH), a third equivalent of the base will deprotonate the acidic terminal alkyne proton (pKa ≈ 25) to form a sodium acetylide salt. msu.edu A subsequent aqueous workup (e.g., with water or dilute acid) is necessary to reprotonate the acetylide and yield the final terminal alkyne product. chemistrysteps.com
Ar-CCl=CCl₂ + 3 NaNH₂ → [Ar-C≡C⁻Na⁺] → Ar-C≡CH
This transformation provides a synthetic route to a new class of compounds, the 1-N-Phenyl-4-(alkynyl)benzamides, from the corresponding trichlorovinyl precursor.
The table below summarizes the key aspects of this chemical transformation.
| Starting Material | Reagents | Key Transformation | Product |
| This compound | 1. Excess Sodium Amide (NaNH₂) 2. Water (H₂O) | Double Dehydrochlorination | 1-N-Phenyl-4-(ethynyl)benzamide |
Computational and Theoretical Investigations of 1 N Phenyl 4 Trichlorovinyl Benzamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. These calculations are fundamental to understanding molecular stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. semanticscholar.org A smaller gap generally implies higher reactivity and lower stability. semanticscholar.org
DFT analysis of a novel nicotinamide (B372718) derivative incorporating an N-phenylbenzamide terminal showed that the LUMO density was distributed across the entire structure, while the HOMO was more localized. semanticscholar.org This separation of FMOs is typical for donor-acceptor systems and influences charge transfer properties. A similar distribution would be anticipated for 1-N-Phenyl-4-(trichlorovinyl)benzamide.
| Parameter | Description | Significance in Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher energy suggests stronger donation capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower energy suggests stronger acceptance capability. |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | A small gap correlates with high chemical reactivity, low kinetic stability, and high polarizability. semanticscholar.org |
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov These parameters are calculated using Koopman's theorem and related DFT concepts. semanticscholar.org
Ionization Energy (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Potential (μ) = (EHOMO + ELUMO) / 2
Global Hardness (η) = (ELUMO - EHOMO) / 2
Global Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η)
These descriptors are widely used to correlate structure with biological activity. nih.gov For instance, the electrophilicity index has been successfully correlated with the antimicrobial activity of N-phenylbenzamide derivatives. nih.gov In a study of novel N-phenylbenzamide compounds, DFT calculations were used to determine these parameters, which helped model antiviral activity. The high electrophilicity of a compound, indicated by a higher ω value, suggests a greater capacity to accept electrons, making it a good electrophile. researchgate.net
The introduction of the trichlorovinyl substituent is expected to significantly increase the electrophilicity index of this compound compared to its parent compound, enhancing its potential for interactions with biological nucleophiles.
| Descriptor | Formula | Chemical Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from a system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. scirp.org |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.commdpi.com The MESP map plots the electrostatic potential onto the molecule's electron density surface.
Red Regions : Indicate negative electrostatic potential, associated with high electron density (e.g., lone pairs on oxygen or nitrogen atoms). These are sites favorable for electrophilic attack.
Blue Regions : Indicate positive electrostatic potential, associated with low electron density (e.g., hydrogen atoms attached to electronegative atoms). These are sites favorable for nucleophilic attack.
Green/Yellow Regions : Represent neutral or weakly polarized areas.
In studies of substituted N-phenylbenzamides, the MESP surface consistently shows a significant negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bond donation and electrophilic interaction. nih.goviucr.org A region of positive potential (blue) is typically located around the amide N-H group, making it a hydrogen bond donor site. upc.edu For this compound, the electron-withdrawing trichlorovinyl group would likely create an additional region of positive potential on the adjacent benzoyl ring, further influencing its intermolecular interactions.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein. scirp.orgnih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. scirp.orgnih.gov
Several studies have employed these techniques to evaluate N-phenylbenzamide derivatives as potential inhibitors of various protein kinases, which are important targets in cancer therapy. scirp.orgnih.gov In these simulations, the ligand is placed into the binding site of the protein, and its binding affinity is scored based on intermolecular forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For example, in a study designing new imidazole-based N-phenylbenzamide derivatives, docking showed a high affinity for the ABL1 kinase protein. nih.gov Subsequent MD simulations confirmed that the active derivatives formed stable complexes with the protein. nih.gov Similarly, docking of N-phenylbenzamide-acridine derivatives suggested strong binding to DNA topoisomerase I/II. nih.gov
An MD simulation of a ligand-protein complex typically involves several steps:
System Preparation : The docked complex is placed in a simulation box with water molecules and ions to mimic physiological conditions.
Energy Minimization : The system's energy is minimized to remove steric clashes.
Equilibration : The system is gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K, 1 atm).
Production Run : The simulation is run for a set period (e.g., nanoseconds to microseconds), during which atomic trajectories are recorded.
Analysis of the MD trajectory can reveal the stability of the complex, key amino acid residues involved in binding, and the conformational changes that occur upon binding. scirp.org For this compound, such simulations would be essential to predict its potential biological targets and evaluate its binding stability.
Conformational Analysis and Energetic Profiles
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable spatial arrangements of a molecule and determine their relative energies.
For N-phenylbenzamides, a key conformational feature is the relative orientation of the two phenyl rings and the central amide plane, defined by dihedral angles. researchgate.net The amide bond itself can exist in cis or trans configurations. For N-phenylbenzamide, the trans isomer is generally more stable due to reduced steric hindrance and potential for intramolecular hydrogen bonding. teras.ng
DFT calculations on N-[4-(trifluoromethyl)phenyl]benzamide showed that the conformation in the crystal structure was slightly higher in energy (by 3.2 kJ/mol) than the calculated gas-phase minimum energy conformation, demonstrating that crystal packing forces can influence molecular shape. iucr.org In another study, the conformational preferences of 25 different N-aryl amides were determined using DFT, revealing how steric and electronic factors introduced by substituents influence the energetic landscape. researchgate.net For the highly potent antiepileptic drug ameltolide, which has a 4-amino-N-phenylbenzamide framework, calculations showed that the cis and trans forms have very similar energy content, suggesting that either form could be biologically active. ucl.ac.be
The conformational profile of this compound would be influenced by the steric bulk of the trichlorovinyl group, likely affecting the preferred dihedral angle between the benzoyl ring and the amide plane.
Thermochemical and Energetic Calculations
Thermochemical calculations provide data on the energetic stability of molecules and the feasibility of chemical reactions. DFT can be used to calculate key thermodynamic quantities like enthalpy of formation and reaction enthalpies.
Gas-phase studies combined with DFT calculations have been used to investigate the mechanisms of reactions involving N-phenylbenzamide. For instance, the palladium-mediated reaction of benzenesulfinate (B1229208) and phenylisocyanate was studied using mass spectrometry and DFT calculations to map the reaction pathway and determine the energetics of intermediate steps. publish.csiro.au Such studies are crucial for understanding reaction mechanisms and optimizing synthetic procedures.
Gas-phase ion energetics, which describe the energy required to form ions from neutral molecules, are also important. While specific experimental data like enthalpy of formation for this compound is not available, computational methods like CBS-QB3 are routinely used to calculate these values with high accuracy. thieme-connect.com These calculations can determine bond dissociation enthalpies and other parameters that are fundamental to understanding chemical reactivity and degradation pathways. thieme-connect.com
Prediction of Non-Linear Optical (NLO) Behavior
The non-linear optical (NLO) properties of organic molecules, including benzamide (B126) derivatives, are a subject of significant research interest due to their potential applications in optoelectronics, such as in optical limiting and switching devices. researchgate.netnih.gov Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the NLO behavior of novel compounds like this compound before their synthesis and experimental characterization. africaresearchconnects.com
Theoretical investigations into the NLO properties of benzamide derivatives typically involve the calculation of several key parameters, including dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). africaresearchconnects.com These calculations are often performed using specific functionals and basis sets within the DFT framework, such as B3LYP with a 6-311+G(d,p) basis set, to achieve a balance between computational cost and accuracy. africaresearchconnects.com
The first-order hyperpolarizability (β) is a critical parameter for quantifying the NLO response of a molecule. A larger value of β indicates a stronger NLO activity. researchgate.net For many benzamide derivatives studied computationally, the first-order hyperpolarizability has been found to be in the range of approximately 3.479 × 10⁻³⁰ to 12.843 × 10⁻³⁰ esu, suggesting that this class of compounds possesses significant NLO properties. africaresearchconnects.com The NLO response is often enhanced by features that facilitate intramolecular charge transfer (ICT). researchgate.net
A key indicator of ICT is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO energy gap generally correlates with easier electron excitation and, consequently, a larger hyperpolarizability and enhanced NLO activity. researchgate.net For instance, computational studies on some NLO-active compounds have reported HOMO-LUMO gaps as low as 4.3081 eV, which is indicative of a potential for strong NLO response. researchgate.net
Further computational analyses, such as Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Molecular Electrostatic Potential (MEP) analyses, provide deeper insights into the electronic structure and intermolecular interactions that underpin the NLO behavior of these molecules. africaresearchconnects.com These methods can help to identify the specific donor and acceptor groups within the molecule that contribute to the charge transfer process. researchgate.net
The predicted NLO properties of this compound, based on the behavior of analogous structures, are summarized in the following tables.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value | Unit |
| Dipole Moment (μ) | > 5 | Debye |
| HOMO-LUMO Energy Gap | < 5 | eV |
Table 2: Predicted Non-Linear Optical Properties of this compound
| Parameter | Predicted Value | Unit |
| Linear Polarizability (α) | > 4.0 × 10⁻²³ | esu |
| First-Order Hyperpolarizability (β) | > 6.0 × 10⁻³⁰ | esu |
Chemical Reactivity and Mechanistic Pathways Involving 1 N Phenyl 4 Trichlorovinyl Benzamide
Reactivity of the Trichlorovinyl Moiety
The trichlorovinyl group is the most reactive site of the molecule. The presence of three electron-withdrawing chlorine atoms significantly polarizes the carbon-carbon double bond, making it susceptible to a range of chemical reactions that are not typical for standard alkenes.
The carbon-carbon double bond of the trichlorovinyl group is highly electron-deficient. This electronic nature dictates its reactivity towards nucleophiles and electrophiles.
Nucleophilic Transformations: Unlike electron-rich alkenes, the trichlorovinyl moiety is prone to nucleophilic attack. Nucleophilic substitution on vinyl halides is generally difficult due to the high strength of the sp² C-X bond. doubtnut.com However, the strong electron-withdrawing effect of the three chlorine atoms can facilitate addition-elimination or substitution reactions under specific conditions. Polar solvents may favor Sɴ1-type reactions, whereas nonpolar solvents can promote Sɴ2 pathways. nyu.edu
Electrophilic Transformations: Electrophilic addition, a characteristic reaction of alkenes, is significantly disfavored for the trichlorovinyl group. wikipedia.org The electron-withdrawing chlorine atoms deactivate the double bond towards attack by electrophiles. youtube.com If an electrophilic addition were to occur, it would likely follow Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation intermediate. libretexts.orgsavemyexams.com
| Transformation Type | Reagent Class | Potential Product Type | Governing Factor |
|---|---|---|---|
| Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Enamines, Vinyl ethers, Vinyl thioethers | Leaving group ability, Nucleophile strength |
| Nucleophilic Addition | Soft nucleophiles (e.g., organocuprates) | Substituted dichloroalkanes | Michael-type addition to electron-deficient alkene |
| Electrophilic Addition | Hydrogen Halides (HX), Halogens (X₂) | Saturated tetrahaloalkanes | Deactivated by electron-withdrawing groups; requires harsh conditions |
The carbon-chlorine (C-Cl) bonds in the trichlorovinyl group are key sites for reactivity, particularly in cleavage and coupling reactions. Heterolytic cleavage of a C-Cl bond typically results in the formation of a cation and an anion. doubtnut.comyoutube.com This process is fundamental to many substitution and elimination reactions.
Coupling reactions provide a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. The vinyl chloride functionality is a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions often involve the oxidative addition of the C-Cl bond to a low-valent metal catalyst. chempedia.info Reductive coupling of vinyl halides with alkyl halides is another viable pathway for forming C-C bonds. nih.gov Iron-catalyzed cross-coupling reactions have also been shown to be effective for coupling vinyl halides with thiols. nih.gov
Palladium-Catalyzed Processes and Transmetalation Mechanisms
Palladium-catalyzed cross-coupling reactions are among the most important transformations for vinyl halides. researchgate.netsigmaaldrich.com For 1-N-Phenyl-4-(trichlorovinyl)benzamide, the trichlorovinyl group can serve as an electrophilic partner in reactions like the Suzuki, Stille, Heck, and Sonogashira couplings.
The general catalytic cycle involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the vinyl chloride, cleaving the C-Cl bond and forming a palladium(II) intermediate.
Transmetalation: An organometallic nucleophile (e.g., organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) center, displacing the halide. wikipedia.orgresearchgate.netlibretexts.org This is a crucial step where the new carbon-carbon bond framework is established on the metal center. nsf.gov The efficiency of transmetalation is influenced by the nature of both metals and the ligands involved. nih.gov
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
| Reaction Name | Organometallic Reagent (R-M) | General Product | Key Feature |
|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | Substituted diene | Mild conditions, high functional group tolerance |
| Stille Coupling | Organostannane (R-SnR'₃) | Substituted diene | Tolerant of many functional groups, but tin reagents are toxic |
| Heck Coupling | Alkene | Substituted diene | Forms a C-C bond between the vinyl halide and an alkene |
| Sonogashira Coupling | Terminal alkyne | Conjugated enyne | Requires a copper co-catalyst |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Enamine | Forms a C-N bond |
Rearrangement Reactions within the Benzamide (B126) Framework or Substituents
While the trichlorovinyl group is the primary site of reactivity, the N-phenylbenzamide core can undergo rearrangement reactions, typically under specific, often harsh, conditions. These reactions involve the migration of an atom or group within the molecule. For instance, Smiles rearrangements have been observed in derivatives of N-phenylbenzamide, involving intramolecular nucleophilic aromatic substitution. nih.govacs.org Another potential transformation is the Beckmann rearrangement, where an oxime derived from a related ketonic precursor could rearrange to form an amide. magtech.com.cnmasterorganicchemistry.com While direct rearrangement of the this compound framework is not commonly reported, such transformations could be envisioned following modification of the aromatic rings or the amide linker. wiley-vch.de
Intermolecular Interactions and Supramolecular Assembly Propensities
The structure of this compound contains multiple functionalities capable of engaging in non-covalent interactions, which can drive the formation of ordered supramolecular structures.
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). These strong, directional interactions are primary drivers in the self-assembly of many benzamide-containing molecules. nih.gov
π-π Stacking: The two phenyl rings can interact through π-π stacking, where the electron clouds of the aromatic systems align. These interactions contribute to the stability of crystal packing and aggregates in solution.
Halogen Bonding: The chlorine atoms of the trichlorovinyl group can act as halogen bond donors. nih.govresearchgate.net This is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.gov
These combined interactions can lead to the formation of complex, self-assembled structures like gels, liquid crystals, or well-defined crystal lattices. researchgate.netresearchgate.netbeilstein-journals.org
| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Influence on Assembly |
|---|---|---|---|
| Hydrogen Bonding | N-H and C=O of amide | 15 - 35 | Strong, directional; forms chains or sheets |
| π-π Stacking | Phenyl rings | 5 - 10 | Directional; promotes columnar or layered packing |
| Halogen Bonding | C-Cl and Lewis bases (e.g., C=O) | 5 - 25 | Highly directional; acts as a specific structural linker |
| van der Waals Forces | Entire molecule | < 5 | Non-directional; contributes to overall packing density |
Reaction Kinetics and Thermodynamic Considerations of Key Transformations
The rates (kinetics) and outcomes (thermodynamics) of reactions involving this compound depend heavily on the specific transformation.
Kinetics: Reaction rates are influenced by factors such as temperature, pressure, solvent, and the presence of catalysts. For nucleophilic substitution on the trichlorovinyl group, the kinetics are often second-order, depending on the concentrations of both the substrate and the nucleophile. zenodo.org In palladium-catalyzed coupling reactions, the rate-determining step is often the oxidative addition of the C-Cl bond to the palladium(0) center. The activation energy for this step can be high, sometimes requiring elevated temperatures.
Thermodynamics: The thermodynamic stability of reactants and products determines the position of chemical equilibrium. In many cross-coupling reactions, the formation of highly stable products (e.g., conjugated systems) provides a strong thermodynamic driving force, making the reactions essentially irreversible. In rearrangement reactions, the relative stability of the initial isomer versus the rearranged product dictates the feasibility of the transformation.
Kinetic and thermodynamic data for the specific transformations of this compound are not widely available. However, data from analogous compounds, such as trichloroethylene (B50587) (TCE), can provide insight. For example, studies on the transformation of TCE show that different reaction pathways can have significantly different rate constants. dss.go.th Controlling reaction kinetics is crucial for achieving desired chemical transformations. chemrxiv.orgrsc.org
| Reactant | Transformation Pathway | Product | Pseudo-First-Order Rate Constant (k, h⁻¹) | Relative Rate |
|---|---|---|---|---|
| Trichloroethylene (TCE) | Reductive Dechlorination (Pathway 1) | Acetylene | ~1.3 x 10⁻³ | ~11.8x faster |
| Trichloroethylene (TCE) | Reductive Dechlorination (Pathway 2) | cis-1,2-Dichloroethylene | ~1.1 x 10⁻⁴ | Baseline |
| Tetrachloroethylene (PCE) | Reductive Dechlorination (Pathway 1) | Acetylene | ~5.1 x 10⁻⁴ | ~8.2x faster |
| Tetrachloroethylene (PCE) | Reductive Dechlorination (Pathway 2) | Trichloroethylene (TCE) | ~6.2 x 10⁻⁵ | Baseline |
In Vitro Biological Activity Investigations and Mechanistic Insights
Antimicrobial Activity Evaluations in Cellular and Acellular Systems
N-phenylbenzamide derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including both bacteria and fungi. nih.govnanobioletters.comsemanticscholar.org
A study investigating a series of N-phenylbenzamide derivatives reported significant antibacterial activity. For instance, compound 5a (4-hydroxy-N-phenylbenzamide) showed excellent activity against both Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c were effective against E. coli and B. subtilis. nanobioletters.com Another study highlighted that N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were active against Gram-positive bacteria with MIC values ranging from 2.5 to 5.0 mg/mL. mdpi.comresearchgate.net
In terms of antifungal activity, certain N-phenylbenzamide derivatives have shown promise. nih.govsemanticscholar.org One study reported that some synthesized N-phenylbenzamide compounds exhibited better bioactivities against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea at a concentration of 50µg/mL than the commercial fungicide pyrimethanil. semanticscholar.org Another investigation into novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments also demonstrated their potential as antifungal agents. mdpi.com
Table 1: Antibacterial Activity of Selected N-Phenylbenzamide Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |
| E. coli | 31 | 3.12 | nanobioletters.com | |
| 6b | E. coli | 24 | 3.12 | nanobioletters.com |
| 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |
The mechanisms underlying the antimicrobial effects of N-phenylbenzamides are believed to involve interactions with key microbial components. For Gram-positive bacteria, the interaction is likely dominated by electrostatic forces with the cell wall, as their thick peptidoglycan layer is less permeable. nih.gov In contrast, the thinner, more permeable cell wall of Gram-negative bacteria may allow these compounds to penetrate and engage in hydrophobic and steric interactions within the cell. nih.gov
In silico studies have suggested that N-phenylbenzamides may act as enzyme inhibitors. For example, molecular docking studies have explored the interaction of these derivatives with Aminoglycosid-2''-phosphotransferase-IIa, an enzyme responsible for antibiotic resistance in some bacteria. nih.govnih.govmdpi.com For antifungal activity, a proposed mechanism is the inhibition of aspartic proteinases, which are crucial for the virulence of fungi like Candida albicans. nih.govnih.gov
Antiviral Activity Assessments in Cellular Models
Several N-phenylbenzamide derivatives have been identified as potent inhibitors of various viruses, particularly enteroviruses.
In one study, two N-phenylbenzamides, CL212 and CL213 , were found to be effective against Coxsackievirus A9 (CVA9). mdpi.com Compound CL213 exhibited a noteworthy EC50 value of 1 µM with a high selectivity index of 140. mdpi.com Another series of novel N-phenylbenzamide derivatives were tested against Enterovirus 71 (EV71), with compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) showing activity against multiple strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 µM. nih.govnih.govresearchgate.netmdpi.com
Table 2: Antiviral Activity of Selected N-Phenylbenzamide Derivatives against CVA9
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| CL212 | >100 | 7 | >14 | mdpi.com |
| CL213 | 140 | 1 | 140 | mdpi.com |
A primary antiviral mechanism proposed for N-phenylbenzamides is the binding to the viral capsid. nih.gov This interaction is thought to stabilize the virion, preventing the uncoating process necessary for the release of the viral genome into the host cell. nih.gov Docking studies have suggested that these compounds may bind to a hydrophobic pocket on the viral capsid. nih.gov For some benzamide (B126) derivatives targeting the Hepatitis B Virus (HBV), it has been suggested that they bind to the HAP pocket at the dimer-dimer interface of the core protein, thereby modulating capsid assembly. nih.gov
Anticancer Activity Studies in Established Cell Lines
The anticancer potential of N-phenylbenzamide derivatives has been demonstrated in a variety of cancer cell lines.
A series of imidazole-based N-phenylbenzamide derivatives showed cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Specifically, derivative 4f was the most active, with IC50 values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively. nih.gov In another study, novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives displayed potent antiproliferative activity against K562, CCRF-CEM, and U937 cancer cell lines, with some compounds having IC50 values in the sub-micromolar range. nih.gov Furthermore, N-(phenylcarbamoyl)benzamide was shown to have a higher cytotoxic effect on HeLa cells than the standard drug hydroxyurea. researchgate.net
Table 3: Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivative 4f
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 7.5 | nih.gov |
| HeLa (Cervical) | 9.3 | nih.gov |
| MCF-7 (Breast) | 8.9 | nih.gov |
N-substituted benzamides have been shown to induce apoptosis in cancer cells. nih.govresearchgate.net One study using declopramide, a substituted benzamide, demonstrated that it induced cytochrome c release from the mitochondria and activated caspase-9 in both murine pre-B and human promyelocytic cancer cell lines. nih.govresearchgate.net This process was inhibited by a broad-spectrum caspase inhibitor and by the overexpression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The induction of apoptosis was preceded by a cell cycle block at the G2/M phase. nih.govresearchgate.net Other N-phenylbenzamide-acridine derivatives were also found to induce apoptosis in a concentration-dependent manner in CCRF-CEM cells. nih.gov Some benzamide derivatives have also been found to inhibit the Hedgehog (Hh) signaling pathway, which is often aberrantly activated in various cancers. nih.gov
A significant mechanism for the anticancer activity of benzamide derivatives is the inhibition of protein kinases. Several N-phenylbenzamide derivatives have been investigated as potential kinase inhibitors. nih.govscirp.orgnih.govingentaconnect.com For example, novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK). nih.govingentaconnect.com Due to the structural similarity of some imidazole-based N-phenylbenzamides to the clinically used ABL1 kinase inhibitor nilotinib, docking studies have suggested their potential to inhibit ABL1 kinase, a key player in chronic myeloid leukemia. nih.gov Additionally, N-phenylbenzamide-acridine derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair, leading to DNA damage and apoptosis. nih.gov
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
Research into the anti-inflammatory properties of N-phenylbenzamide and its analogs has revealed significant potential for the modulation of inflammatory pathways. Although direct studies on 1-N-Phenyl-4-(trichlorovinyl)benzamide are not available, investigations into similar structures, such as N-phenylcarbamothioylbenzamides, have demonstrated notable anti-inflammatory effects.
One prominent mechanism by which benzamide derivatives may exert their anti-inflammatory action is through the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govresearchgate.netresearchgate.net PGE2 is a key mediator of inflammation, and its inhibition is a common target for anti-inflammatory drugs. Studies on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides showed that some of these compounds exhibited significantly higher anti-inflammatory activity than the reference drug indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.govresearchgate.net The most potent compounds in this series also demonstrated a marked reduction in PGE2 levels. nih.govresearchgate.netresearchgate.net
The substitution pattern on the N-phenyl ring appears to play a crucial role in the anti-inflammatory potency of these compounds. For instance, derivatives with N-2,4-dibromophenyl and N-3-nitrophenyl substituents showed the most potent anti-inflammatory activity. nih.gov This suggests that the electronic properties and steric bulk of the substituents on the phenyl ring can significantly influence the compound's ability to interact with its biological targets and modulate inflammatory responses. While the specific contribution of a 4-(trichlorovinyl) group is yet to be determined, its electron-withdrawing nature could potentially influence the anti-inflammatory profile of the parent benzamide structure.
The broader class of benzamides has also been investigated for their ability to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov Inhibition of NF-κB activation is a key mechanism for controlling inflammation. Some benzamide derivatives have shown the potential to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which is regulated by NF-κB.
Table 1: Anti-inflammatory Activity of Selected N-Phenylcarbamothioylbenzamide Derivatives
| Compound | Substitution on N-phenyl ring | % Inhibition of Paw Edema | Reference |
| 1e | 2,4-dibromo | 61.45% | nih.gov |
| 1h | 3-nitro | 51.76% | nih.gov |
| Indomethacin | - | 22.43% | nih.gov |
This table presents data for N-phenylcarbamothioylbenzamide derivatives, which are structurally related to this compound, to provide insight into potential anti-inflammatory activity.
Antioxidant Activity Studies and Proposed Radical Scavenging Mechanisms
The antioxidant potential of benzamide derivatives has been an area of active investigation, with studies suggesting that these compounds can act as effective radical scavengers. The primary mechanisms proposed for their antioxidant activity are hydrogen atom transfer (HAT) and single electron transfer (SET). frontiersin.org In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical.
Studies on amino- and hydroxy-substituted N-arylbenzamides have demonstrated that the presence of electron-donating groups on the aromatic rings can enhance their antioxidant capacity. acs.orgnih.gov For example, the introduction of hydroxy groups has been shown to shift the reactivity towards this moiety, enhancing the antioxidative features. nih.gov Computational analyses have supported these experimental findings, indicating that a lower bond dissociation energy (BDE) of the X-H bond (where X is O or N) and a lower ionization potential (IP) are indicative of better antioxidant properties. acs.org
While there is no specific data on the antioxidant activity of this compound, the presence of the benzamide core suggests a potential for radical scavenging activity. However, the influence of the trichlorovinyl group at the 4-position of the benzoyl ring on this activity is unknown. The electron-withdrawing nature of the trichlorovinyl group might modulate the electron density of the aromatic system and, consequently, its ability to donate a hydrogen atom or an electron.
Table 2: Antioxidant Activity of a Trihydroxy-substituted N-arylbenzamide Derivative
| Compound | Assay | IC50 (µM) | Reference |
| Trihydroxy derivative 26 | DPPH | More potent than BHT | nih.gov |
| Trihydroxy derivative 26 | FRAP | More potent than BHT | nih.gov |
This table showcases the antioxidant potential of a substituted N-arylbenzamide, highlighting the capacity of the benzamide scaffold to exhibit radical scavenging properties. BHT (butylated hydroxytoluene) is a standard antioxidant.
Investigations into Interactions with Key Biomolecules (e.g., proteins, enzymes, nucleic acids, receptors)
The biological effects of N-phenylbenzamide derivatives are predicated on their interactions with various biomolecules. While specific interaction studies for this compound are not available, research on analogous compounds provides a framework for understanding its potential molecular targets.
Proteins and Enzymes: Benzamide derivatives have been shown to interact with a range of proteins and enzymes. For instance, some N-phenylbenzamide analogs have been identified as inhibitors of enzymes involved in viral replication. nih.gov The interaction is often driven by the formation of hydrogen bonds and hydrophobic interactions between the compound and the amino acid residues in the active site of the enzyme. The specific nature of these interactions is highly dependent on the substitution pattern of the benzamide scaffold.
Nucleic Acids: A notable area of investigation for N-phenylbenzamide derivatives is their interaction with DNA. Certain bis(2-aminoimidazolinium) N-phenylbenzamide derivatives have been shown to be AT-rich DNA minor groove binders. nih.gov This binding can displace proteins that are essential for DNA function, leading to cellular disruption. The N-phenylbenzamide core structure appears to be crucial for this interaction. The binding of benzamide to DNA has also been explored in the context of its interaction with the coenzymic DNA of poly(ADP-ribose) polymerase, with evidence suggesting a specific hydrogen bond formation between an amide hydrogen and N-3 of adenine. nih.gov
Receptors: The interaction of benzamide derivatives with cellular receptors has also been reported. For example, novel congeners of anandamide (B1667382) containing an N-phenylbenzamide-like structure have been synthesized and their binding affinity for the brain cannabinoid receptor has been evaluated. nih.gov These studies indicate that modifications to the amide portion of the molecule can influence receptor affinity.
The trichlorovinyl substituent in this compound could potentially influence its binding affinity and selectivity for various biomolecular targets through steric and electronic effects. Further research is necessary to elucidate the specific interactions of this compound with proteins, enzymes, nucleic acids, and receptors.
Future Directions and Advanced Research Perspectives
Rational Design and Synthesis of Novel 1-N-Phenyl-4-(trichlorovinyl)benzamide Analogs with Enhanced Specificity
The rational design of novel analogs is a cornerstone of modern drug discovery, aiming to improve a lead compound's affinity and selectivity for its biological target, thereby enhancing efficacy and reducing off-target effects. For this compound, a systematic structure-activity relationship (SAR) study would be the initial step. This involves synthesizing a library of derivatives by modifying specific moieties of the parent molecule.
Key modifications could include:
Substitution on the N-phenyl ring: Introducing various electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can modulate the electronic environment and steric profile, potentially leading to improved binding interactions. For instance, the synthesis of derivatives with chloro, bromo, or methoxy (B1213986) groups has been a successful strategy for other N-phenylbenzamides to enhance biological activity. nih.govnanobioletters.com
Alterations to the benzamide (B126) core: The benzoyl portion of the molecule can be modified. For example, the position of the trichlorovinyl group could be shifted, or additional substituents could be introduced on the benzoyl ring to explore new binding pockets within a target protein.
Modification of the trichlorovinyl group: This functional group is a key feature. Analogs could be synthesized where the chlorine atoms are replaced with other halogens (e.g., fluorine, bromine) or other bioisosteric groups to fine-tune the compound's reactivity and physicochemical properties.
The synthesis of these analogs would typically follow established routes for amide bond formation, such as the reaction of a substituted aniline (B41778) with an activated carboxylic acid derivative (e.g., an acyl chloride). nih.govnanobioletters.com
Table 1: Illustrative Design Strategy for Novel Analogs
| Modification Site | Proposed Substituent (R) | Rationale for Modification | Desired Outcome |
|---|---|---|---|
| N-Phenyl Ring (para-position) | -OCH₃, -Cl, -Br | Modulate electronic properties and hydrogen bonding capacity. | Enhanced target affinity and selectivity. |
| Benzoyl Ring (ortho/meta-position) | -OH, -NH₂ | Introduce new hydrogen bond donors/acceptors. | Improved binding and pharmacokinetic profile. |
Integration of Advanced Computational Approaches for Predictive Biological Activity and Target Identification
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity of novel compounds and helping to identify their molecular targets. For this compound and its rationally designed analogs, a multi-faceted computational approach can be employed.
Molecular Docking: This technique can be used to predict the binding mode and affinity of the benzamide analogs with known biological targets. For example, docking studies on other benzamide derivatives have been used to predict their inhibitory activity against enzymes like checkpoint kinase 1 (CHK1) or carbonic anhydrases. researchgate.netnih.gov A similar approach could screen this compound against a panel of cancer-related or pathogen-specific proteins.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide insights into the stability of the ligand-protein complex over time, revealing key dynamic interactions that are crucial for biological activity. researchgate.net
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a drug candidate's success. In silico tools can predict these properties for virtual compounds before their synthesis, saving time and resources. researchgate.net This would allow for the early identification of analogs with potentially poor pharmacokinetic profiles.
Target Prediction: If the biological target of this compound is unknown, computational methods can be used to screen the compound against databases of known protein structures to identify potential binding partners. chemrxiv.org
These computational studies provide a theoretical framework that guides the selection of the most promising analogs for synthesis and subsequent biological evaluation. nih.govscirp.org
Exploration of New Biological Targets and Potential Therapeutic Areas Beyond Current Scope
The N-phenylbenzamide scaffold is known for its broad spectrum of biological activities. Derivatives have been investigated as antiviral (against Enterovirus 71 and Hepatitis B virus), anticancer, and antiparasitic agents. nih.govnih.govnih.govnih.gov This versatility suggests that this compound and its future analogs could have therapeutic potential in a variety of disease areas.
Future research should involve screening the compound and its derivatives against a diverse range of biological targets, including:
Kinases: Many cancers are driven by aberrant kinase activity, and kinase inhibitors are a major class of anticancer drugs. nih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1): PARP-1 inhibitors have emerged as a promising therapy for certain types of cancer. nih.gov
Dipeptidyl peptidase-IV (DPP-IV): Inhibition of this enzyme is a therapeutic strategy for type 2 diabetes. dovepress.com
Microbial Enzymes: The compound could be tested for activity against essential enzymes in bacteria or fungi, opening up possibilities for new antimicrobial agents. nanobioletters.com
A comprehensive screening approach, combining high-throughput biological assays with the computational predictions discussed above, could uncover novel mechanisms of action and expand the therapeutic potential of this chemical class.
Development of this compound as Chemical Probes for Interrogating Biological Systems
A chemical probe is a small molecule used to study biological processes or to validate a new drug target. nih.gov With appropriate modifications, this compound could be developed into a valuable chemical probe. This would require the synthesis of derivatives that incorporate specific functionalities, such as:
A reporter tag: A fluorescent group or a biotin (B1667282) tag could be appended to the molecule to allow for visualization and pull-down experiments, helping to identify its cellular location and binding partners.
A photo-reactive group: Introduction of a photo-crosslinking moiety would enable the formation of a covalent bond between the probe and its biological target upon UV irradiation, facilitating target identification.
An affinity handle: A functional group suitable for immobilization on a solid support (e.g., an alkyne for click chemistry) would allow for the creation of affinity matrices to isolate binding proteins from cell lysates. nih.gov
The development of such a probe would be instrumental in elucidating the mechanism of action of this compound and validating its molecular target(s). nih.gov
Implementation of Sustainable and Green Chemistry Approaches in Synthetic Methodologies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. jddhs.com The synthesis of this compound and its analogs can be made more sustainable by adopting modern, greener synthetic methods.
Key areas for improvement include:
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. ijpsjournal.comejcmpr.com
Catalysis: Utilizing catalytic methods instead of stoichiometric reagents for amide bond formation can significantly reduce waste. For example, boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids and amines, producing only water as a byproduct. walisongo.ac.id
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. walisongo.ac.id
Table 2: Comparison of Synthetic Approaches for Amide Bond Formation
| Parameter | Traditional Method (e.g., Acid Chloride) | Green Chemistry Approach (e.g., Catalytic) |
|---|---|---|
| Reagents | Thionyl chloride (toxic), stoichiometric base | Catalytic amount of a benign catalyst (e.g., boric acid) |
| Byproducts | HCl, SO₂, inorganic salts | Water |
| Solvents | Often chlorinated solvents (e.g., CH₂Cl₂) | Greener solvents or solvent-free conditions |
| Energy | Often requires prolonged heating | Reduced reaction times, potential for microwave heating |
| Atom Economy | Lower | Higher |
By integrating these green chemistry principles, the synthesis of this important class of molecules can be performed in a more environmentally responsible and efficient manner. jddhs.comwalisongo.ac.id
Q & A
Q. How can researchers mitigate toxicity risks observed in preclinical models?
- Strategies :
- Perform AMES tests for mutagenicity and hERG binding assays for cardiac liability.
- Adjust dosing regimens based on pharmacokinetic profiles (e.g., t₁/₂ = 4.2 hrs in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
